molecular formula C8H5BrN2O3 B6257325 4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one CAS No. 275386-81-7

4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one

Cat. No.: B6257325
CAS No.: 275386-81-7
M. Wt: 257
InChI Key:
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Description

4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C8H5BrN2O3 and its molecular weight is 257. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one involves the conversion of 2-nitrobenzaldehyde to 4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one through a series of reactions.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "bromine", "sodium hydroxide", "acetic acid", "ethanol", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Nitration of 2-nitrobenzaldehyde with nitric acid and sulfuric acid to form 5-nitro-2-formylbenzoic acid.", "Step 2: Ethylation of 5-nitro-2-formylbenzoic acid with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-(5-nitro-2-formylphenyl)acetate.", "Step 3: Bromination of ethyl 2-(5-nitro-2-formylphenyl)acetate with bromine in acetic acid to form ethyl 2-(4-bromo-5-nitro-2-oxoindolin-3-ylidene)acetate.", "Step 4: Hydrolysis of ethyl 2-(4-bromo-5-nitro-2-oxoindolin-3-ylidene)acetate with sodium hydroxide in ethanol to form 4-bromo-5-nitro-2-oxoindoline-3-acetic acid.", "Step 5: Diazotization of 4-bromo-5-nitro-2-oxoindoline-3-acetic acid with sodium nitrite and hydrochloric acid to form 4-bromo-5-nitro-2-oxoindolin-3-yl nitrite.", "Step 6: Reduction of 4-bromo-5-nitro-2-oxoindolin-3-yl nitrite with sodium sulfide in water to form 4-bromo-5-nitro-2,3-dihydro-1H-indol-2-one.", "Step 7: Neutralization of the reaction mixture with sodium bicarbonate and extraction with ethyl acetate to obtain the desired product." ] }

CAS No.

275386-81-7

Molecular Formula

C8H5BrN2O3

Molecular Weight

257

Purity

95

Origin of Product

United States

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